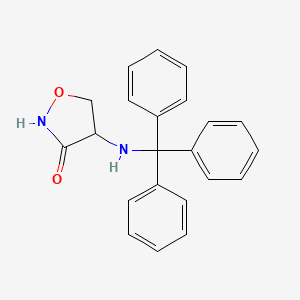
4-(Tritylamino)isoxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tritylamino)isoxazolidin-3-one is a heterocyclic compound that features an isoxazolidinone ring substituted with a tritylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tritylamino)isoxazolidin-3-one typically involves the reaction of tritylamine with isoxazolidin-3-one under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides, which undergo Michael addition followed by intramolecular cyclization . The reaction conditions often require the presence of a base such as tert-butoxide in a solvent like tert-butanol at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(Tritylamino)isoxazolidin-3-one can undergo various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, forming N-alkyl derivatives.
Oxidation and Reduction: The isoxazolidinone ring can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Substitution: The tritylamino group can participate in substitution reactions, potentially leading to a variety of substituted derivatives.
Common Reagents and Conditions
Alkylation: Typically involves alkyl halides and a base such as potassium carbonate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the isoxazolidinone ring, and various substituted tritylamino derivatives.
科学研究应用
4-(Tritylamino)isoxazolidin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes like α-amino acid oxidase.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
作用机制
The mechanism of action of 4-(Tritylamino)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit α-amino acid oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
相似化合物的比较
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another isoxazolidinone derivative with different substituents.
Isoxazolidin-5-ones: Compounds with a similar ring structure but different functional groups.
Uniqueness
4-(Tritylamino)isoxazolidin-3-one is unique due to the presence of the tritylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis, where its unique structure can be leveraged for targeted interactions and reactions.
属性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-(tritylamino)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C22H20N2O2/c25-21-20(16-26-24-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25) |
InChI 键 |
HIIYKCZFRJIBNO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NO1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
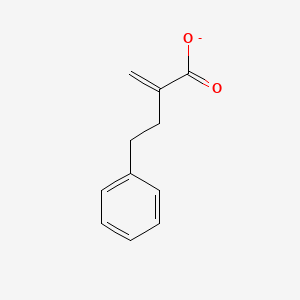

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
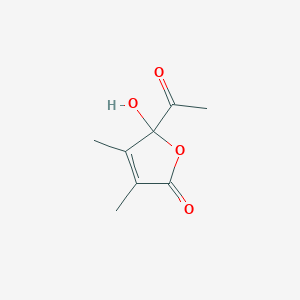
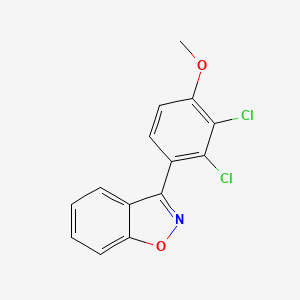
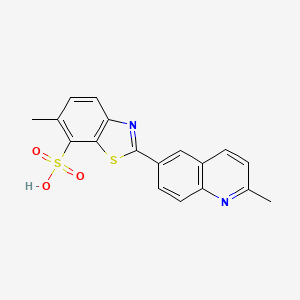

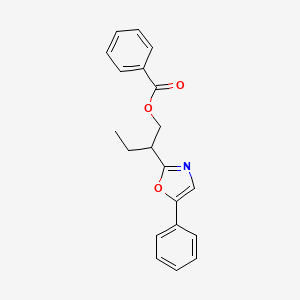
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
